1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFTTPRFQZBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride typically involves the reaction of cyclopentanecarbonyl chloride with piperidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include strong bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Sulfonyl Chloride vs. Carboxylic Acid : The sulfonyl chloride in the target compound enables direct sulfonamide bond formation, unlike the carboxylic acid groups in 3-piperidinecarboxylic acid and 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which require activation (e.g., via coupling reagents) for amidation .
- Cyclopentanecarbonyl vs. Lactam : The cyclopentanecarbonyl group in the target compound and cyclopentyl fentanyl provides steric bulk, but the latter’s amide linkage (critical for opioid activity) contrasts with the sulfonyl chloride’s electrophilicity .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s sulfonyl chloride enables rapid conjugation in drug discovery, outperforming carboxylic acid analogs in reaction speed and yield .
- Divergent Bioactivity : Despite structural similarities, cyclopentyl fentanyl’s amide group confers opioid properties absent in the sulfonyl chloride derivative, underscoring the impact of functional groups on bioactivity .
- Safety Trade-offs : While sulfonyl chlorides offer reactivity advantages, their handling complexity may limit large-scale use compared to carboxylic acids .
Biological Activity
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride (CAS No. 1461705-97-4) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopentanecarbonyl group, making it a candidate for various pharmacological applications.
- Molecular Formula: C10H12ClN2O2S
- IUPAC Name: this compound
- Molecular Weight: 248.73 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a sulfonating agent. The resulting sulfonyl chloride can then be purified through standard organic chemistry techniques.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may function as an enzyme inhibitor or modulator, impacting signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can inhibit bacterial growth by targeting folic acid synthesis pathways, which are crucial for bacterial proliferation.
Anticancer Properties
Some derivatives of sulfonyl chlorides have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation in cancer models.
Case Studies and Research Findings
Comparative Analysis
Comparing this compound with other related compounds reveals unique aspects of its biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Target |
|---|---|---|---|
| This compound | Moderate | Promising | Carbonic Anhydrase |
| Sulfanilamide | High | Moderate | Dihydropteroate Synthase |
| Acetazolamide | Low | Weak | Carbonic Anhydrase |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-cyclopentanecarbonylpiperidine-3-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or sulfonation reactions. A typical approach involves reacting piperidine-3-sulfonyl chloride with cyclopentanecarbonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect yield due to the compound's sensitivity to hydrolysis. Characterization via H/C NMR and LC-MS is critical to confirm purity and structural integrity .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Pre-purge vials with dry gas before use. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) combined with HPLC monitoring can identify optimal storage conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodological Answer :
- NMR : Look for the sulfonyl chloride (–SOCl) proton absence and cyclopentanecarbonyl carbonyl () signal at ~170–175 ppm in C NMR.
- IR : Strong absorption bands at ~1360 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch).
- LC-MS : Monitor for [M+H] or [M–Cl] ions to confirm molecular weight and detect hydrolyzed byproducts .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., hydrolysis or undesired acylations) when using this compound in peptide or protein modifications?
- Methodological Answer : Use aprotic solvents (e.g., DMF or DCM) and low temperatures (0–4°C) to slow hydrolysis. Pre-activate the sulfonyl chloride with a coupling agent like HOBt/DIC to enhance selectivity for amine residues. Monitor reaction progress in real-time via MALDI-TOF or ESI-MS to detect premature hydrolysis products .
Q. What strategies are effective for resolving contradictions in reported reactivity data, such as variable sulfonylation efficiency across different substrates?
- Methodological Answer : Perform controlled comparative studies using standardized substrates (e.g., glycine vs. lysine derivatives). Variables to test include solvent polarity, pH, and steric effects. Computational modeling (DFT) of transition states can predict reactivity trends, while kinetic studies (e.g., stopped-flow spectroscopy) quantify activation barriers .
Q. How can this compound be integrated into high-throughput screening (HTS) libraries for drug discovery, and what analytical workflows ensure data reproducibility?
- Methodological Answer : Use automated liquid handlers to prepare derivative libraries (e.g., sulfonamides) in 96- or 384-well plates. Employ LC-MS/MS with scheduled MRM transitions for rapid purity assessment. Validate hits using orthogonal assays (e.g., SPR for binding affinity) and cross-reference with stability data (e.g., plasma stability assays) .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?
- Methodological Answer : Scaling up increases risks of exothermic side reactions. Implement gradual reagent addition and inline FTIR for real-time monitoring. Optimize workup procedures (e.g., aqueous/organic biphasic extraction) to remove unreacted starting materials. Pilot-scale trials (1–10 g) under controlled conditions are critical before kilogram-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
